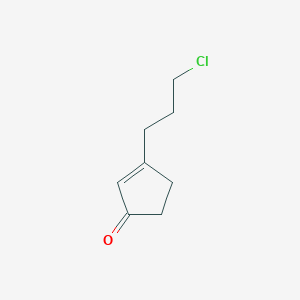
3-(3-Chloropropyl)cyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloropropyl)cyclopent-2-enone is an organic compound with the molecular formula C8H11ClO It features a cyclopent-2-enone ring substituted with a 3-chloropropyl group
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclopent-2-enone: One common method involves the alkylation of cyclopent-2-enone with 1-chloro-3-propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Grignard Reaction: Another approach is the Grignard reaction, where cyclopent-2-enone is reacted with a Grignard reagent prepared from 3-chloropropyl bromide and magnesium in anhydrous ether.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are commonly employed.
Types of Reactions:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Reduction Reactions: The carbonyl group in the cyclopent-2-enone ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Substitution: Various substituted cyclopent-2-enone derivatives.
Reduction: Cyclopent-2-enol derivatives.
Oxidation: Cyclopent-2-enone carboxylic acids.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Ligand in Catalysis: Acts as a ligand in certain catalytic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored as a potential intermediate in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 3-(3-Chloropropyl)cyclopent-2-enone largely depends on its chemical reactivity. The compound can interact with various molecular targets through its reactive sites:
Carbonyl Group: Can form hydrogen bonds and undergo nucleophilic addition reactions.
Chloropropyl Group: Can participate in substitution reactions, introducing new functional groups.
These interactions can modulate biological pathways, making the compound useful in medicinal chemistry for drug development.
Vergleich Mit ähnlichen Verbindungen
Cyclopent-2-enone: Lacks the chloropropyl group, making it less reactive in substitution reactions.
3-Chlorocyclopent-2-enone: Similar structure but without the propyl chain, affecting its physical and chemical properties.
3-(3-Bromopropyl)cyclopent-2-enone: Similar but with a bromine atom, which can influence reactivity and reaction conditions.
Uniqueness: 3-(3-Chloropropyl)cyclopent-2-enone is unique due to the presence of both a reactive carbonyl group and a chloropropyl chain, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H11ClO |
|---|---|
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
3-(3-chloropropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c9-5-1-2-7-3-4-8(10)6-7/h6H,1-5H2 |
InChI-Schlüssel |
RIXUETDPHHKEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C=C1CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


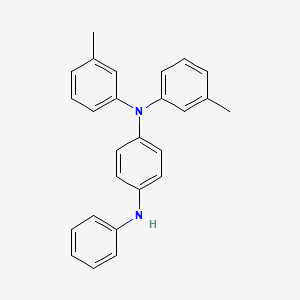
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)


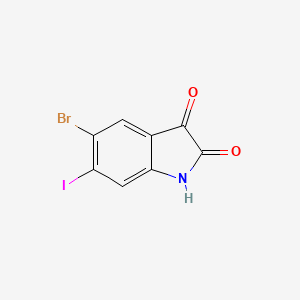
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
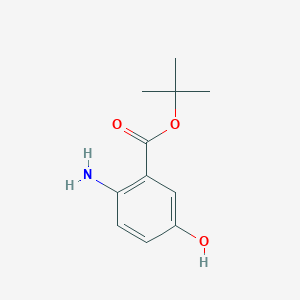

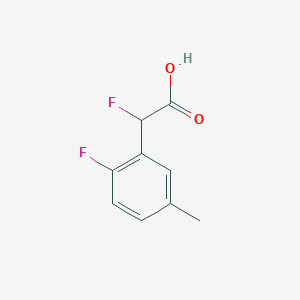
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
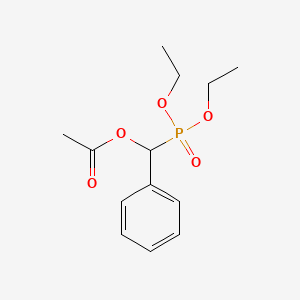
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)

